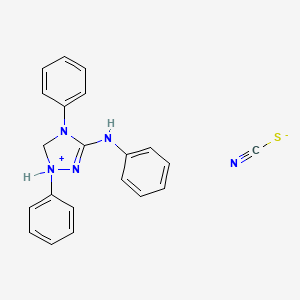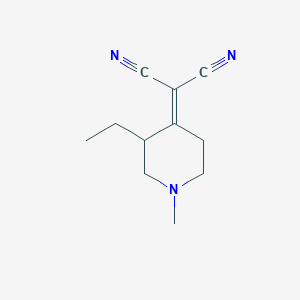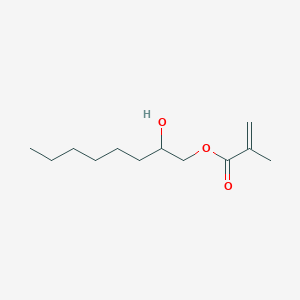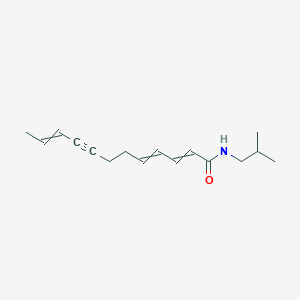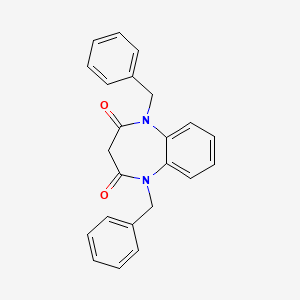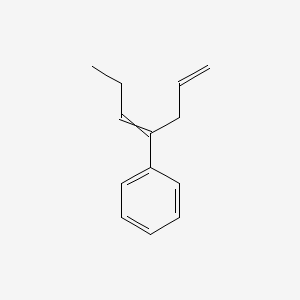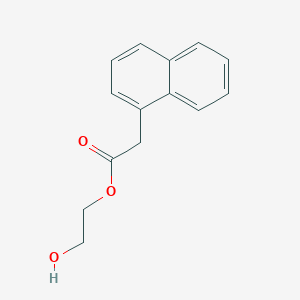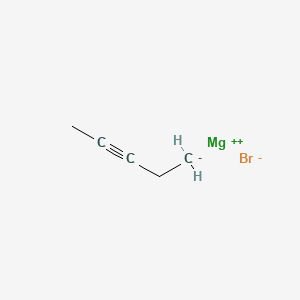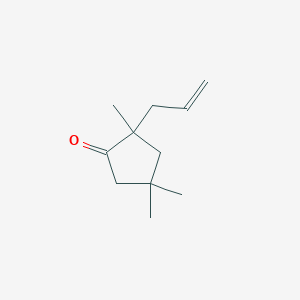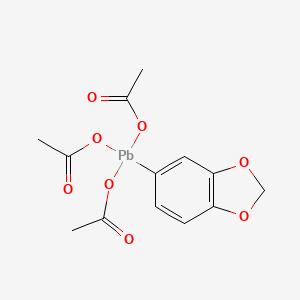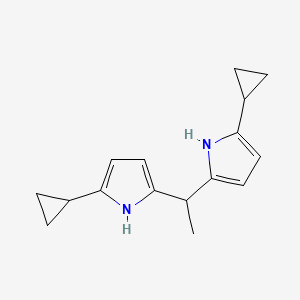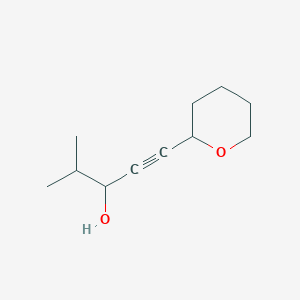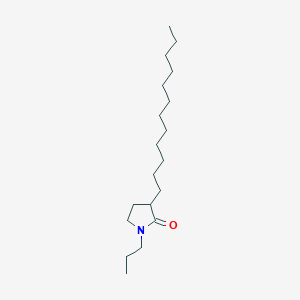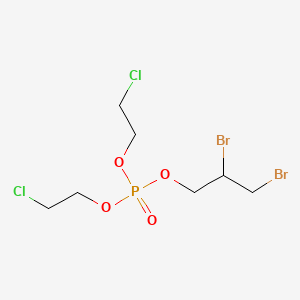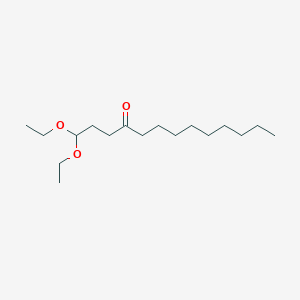
1,1-Diethoxytridecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxytridecan-4-one is an organic compound with the molecular formula C17H34O3 It is a ketone with two ethoxy groups attached to the first carbon atom and a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxytridecan-4-one can be synthesized through several methods. One common approach involves the reaction of tridecan-4-one with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethoxy derivative. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxytridecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diethoxytridecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-diethoxytridecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone functionality play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: A smaller analog with similar ethoxy groups but a shorter carbon chain.
1,1-Diethoxyhexane: Another analog with a hexane chain instead of a tridecane chain.
Uniqueness
1,1-Diethoxytridecan-4-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
Properties
CAS No. |
112447-79-7 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,1-diethoxytridecan-4-one |
InChI |
InChI=1S/C17H34O3/c1-4-7-8-9-10-11-12-13-16(18)14-15-17(19-5-2)20-6-3/h17H,4-15H2,1-3H3 |
InChI Key |
MVGCXWFGSMTEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


